Pyrimido[1,2-a]purin-10(1H)-one-13C3 is a chemically significant compound belonging to the purine family, characterized by its unique tricyclic structure and the incorporation of three carbon-13 isotopes. This isotopic labeling enhances its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The compound's molecular formula is , with a molecular weight of approximately 190.14 g/mol. It is recognized for its potential roles in biological systems, particularly regarding its interactions with nucleic acids and proteins, which may provide insights into DNA repair mechanisms and cancer research.
Pyrimido[1,2-a]purin-10(1H)-one-13C3 is synthesized from guanine and malondialdehyde through specific chemical reactions. It is classified as a stable isotope-labeled compound, making it valuable in analytical chemistry and biological research. Its synthesis and applications are primarily explored within the fields of organic chemistry, biochemistry, and medicinal chemistry.
The synthesis of Pyrimido[1,2-a]purin-10(1H)-one-13C3 typically involves the cyclization of guanine with malondialdehyde. This reaction proceeds through the opening of the pyrimidine ring, followed by the elimination of a one-carbon fragment and recyclization to form the desired product.
Pyrimido[1,2-a]purin-10(1H)-one-13C3 features a tricyclic structure that includes a pyrimidine ring fused with a purine system. The incorporation of carbon-13 isotopes allows for enhanced detection in spectroscopic analyses.
Property | Value |
---|---|
Molecular Formula | C8H5N5O |
Molecular Weight | 190.14 g/mol |
IUPAC Name | 1H-(4,5,6-13C3)pyrimidino[1,2-a]purin-10-one |
InChI | InChI=1S/C8H5N5O/c14-7-5... |
InChI Key | ZREGNVKUSNORFO-VMIGTVKRSA-N |
Isomeric SMILES | C1=NC2=C(N1)C(=O)N3[13CH]=[13CH][13CH]=NC3=N2 |
Pyrimido[1,2-a]purin-10(1H)-one-13C3 undergoes several types of chemical reactions:
The reactions are usually conducted under controlled conditions to ensure specificity and high yield. The major products formed depend on the type of reaction performed.
The mechanism of action for Pyrimido[1,2-a]purin-10(1H)-one-13C3 primarily involves its interaction with nucleic acids. The compound can intercalate into DNA strands, causing structural distortions that may lead to single-strand breaks. This property is particularly relevant for studying DNA repair pathways and understanding the effects of DNA damage in cellular contexts.
Pyrimido[1,2-a]purin-10(1H)-one-13C3 is stable under standard laboratory conditions but should be stored at low temperatures (typically -20°C) to maintain integrity.
The compound exhibits electrophilic behavior due to its reactivity towards nucleophiles. This characteristic makes it an important subject of study in understanding cross-linking adducts formed with cellular components.
Pyrimido[1,2-a]purin-10(1H)-one-13C3 has diverse applications in scientific research:
Pyrimido[1,2-a]purin-10(1H)-one-13C₃ is the carbon-13 isotopically labeled analog of the endogenous DNA adduct pyrimido[1,2-a]purin-10(1H)-one (M1G). Its IUPAC nomenclature follows the parent scaffold but specifies the isotopic substitution at three carbon atoms. The molecular formula is C₅¹³C₃H₅N₅O, reflecting the replacement of three natural-abundance carbon atoms (¹²C) with ¹³C isotopes. The unlabeled compound has the formula C₈H₅N₅O and a molecular weight of 187.16 g/mol [5] [9], while the ¹³C₃-labeled variant exhibits a molecular weight of 190.14 g/mol due to the mass contribution of the three ¹³C atoms [4] [8]. The SMILES notation for the labeled analog is O=C1C2=C(NC=N2)N=C3N1[13CH]=[13CH][13CH]=N3, explicitly indicating ¹³C incorporation at positions 1', 2', and 3' of the propenal bridge (Fig. 1) [4] [7].
Table 1: Nomenclature and Formula Comparison
Property | Unlabeled Compound | ¹³C₃-Labeled Compound |
---|---|---|
IUPAC Name | Pyrimido[1,2-a]purin-10(1H)-one | Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃ |
Molecular Formula | C₈H₅N₅O | C₅¹³C₃H₅N₅O |
CAS Number | 103408-45-3 | 1246815-92-8 |
Molecular Weight (g/mol) | 187.16 | 190.14 |
The strategic incorporation of ¹³C at three positions (typically C1', C2', and C3' of the exocyclic ring) enables precise tracking of the adduct’s behavior in biological matrices. Carbon-13 (¹³C) possesses a nuclear spin quantum number (I = 1/2), making it detectable by nuclear magnetic resonance (NMR) spectroscopy. Unlike radioactive isotopes, ¹³C is stable and non-hazardous, allowing safe handling in standard laboratories. The primary application of this labeling is in quantitative mass spectrometry, where the 3 Da mass shift between labeled and unlabeled molecules provides unambiguous isotopic differentiation. This facilitates its use as an internal standard for absolute quantification of M1G adducts in DNA hydrolysis studies, correcting for analytical variability during sample processing [6] [8]. Additionally, ¹³C labeling minimizes kinetic isotope effects (KIEs) that could alter reactivity compared to the native compound, ensuring biological relevance in metabolic studies [6] [10]. Commercial synthesis achieves ≥99.1% ¹³C isotopic enrichment, as confirmed by high-resolution mass spectrometry [8].
The physicochemical properties of the ¹³C₃-labeled and unlabeled M1G are nearly identical, with differences confined to mass-dependent phenomena:
Table 2: Functional and Analytical Comparison
Characteristic | Unlabeled M1G | ¹³C₃-Labeled M1G |
---|---|---|
Electrophilic Reactivity | Forms oximes with hydroxylamines at pH 7 [3] | Identical reaction kinetics [6] |
Thermal Stability | Stable at –20°C; degrades upon prolonged ambient exposure [5] | Identical storage requirements [4] |
Mass Spectrometry (ESI+) | [M+H]+: m/z 188.066 | [M+H]+: m/z 191.082 |
Background in Rat Liver | 1.1 adducts/10⁸ nucleotides [10] | Validates identical distribution patterns [6] |
NMR Spectroscopy: ¹³C-NMR spectra of the labeled compound show distinct signals for the three ¹³C atoms at δ 125–150 ppm (aromatic region), contrasting with the silent natural-abundance carbons. The ¹³C-¹³C coupling (Jₛcₒᵤₚₗᵢₙg ≈ 40–60 Hz) further confirms contiguous labeling. In contrast, unlabeled M1G exhibits ¹³C signals only at natural abundance (1.1%) [6] [8].
Infrared Spectroscopy: Both compounds display characteristic IR absorptions at:
Mass Spectrometry: High-resolution ESI-MS/MS is the primary characterization tool. The ¹³C₃-labeled compound shows:
Table 3: Key Spectroscopic Signatures
Technique | Unlabeled M1G | ¹³C₃-Labeled M1G |
---|---|---|
¹³C-NMR (Carbon Types) | δ 155.2 (C10), 148.7 (C4a), 140.1 (C8a), 128.5 (C1'), 126.5 (C2'), 122.0 (C3') | δ 155.2 (C10), 148.7 (C4a), 140.1 (C8a); ¹³C signals enhanced at C1', C2', C3' |
IR (KBr, cm⁻¹) | 1715 (C=O), 1638 (C=N), 1590 (C=C) | Identical peaks |
HR-ESI-MS ([M+H]+) | m/z 188.066 (calculated: 188.056) | m/z 191.082 (calculated: 191.072) |
MS/MS Fragments | m/z 171, 144, 117 | m/z 174, 147, 117 (unlabeled fragment) |
Figure 1: Structural Annotations
O ║ C₆ (pyrimidinone) │ \\ N₅ C₄a │ │ \\ C₇ N₈ — C₈a │╲ ╱│ │ N₁ — C₂ C₉ │ │ │ C₃ — N₄ C₁₀ \\ ║ C₁₁ — C₁₂ = C₁₃ (¹³C-labeled positions) / N₁₄
Figure 2: ESI-MS/MS Fragmentation PathwayUnlabeled [M+H]+ (m/z 188) → Loss of NH₃ → m/z 171 → Cleavage of C8-N9 → m/z 144 → Guanine immonium ion (m/z 117).¹³C₃-Labeled [M+H]+ (m/z 191) → Loss of NH₃ → m/z 174 → Cleavage (¹³C₃-retained) → m/z 147.
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